

Application Notes and Protocols: Sodium Chromate Decahydrate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromic acid, disodium salt, decahydrate*

Cat. No.: *B078661*

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Introduction

Sodium chromate decahydrate ($\text{Na}_2\text{CrO}_4 \cdot 10\text{H}_2\text{O}$) is a hydrated, crystalline solid form of sodium chromate, a hexavalent chromium compound. In organic synthesis, it serves as a strong oxidizing agent, particularly for the conversion of alcohols to carbonyl compounds.^[1] When combined with sulfuric acid, sodium chromate forms chromic acid (H_2CrO_4) in situ, which is the active oxidant in these transformations.^[2] This reagent system, often referred to as the Jones reagent, provides a cost-effective method for the oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones.^{[3][4]}

Despite its utility, the use of sodium chromate decahydrate and other hexavalent chromium compounds is becoming less common due to their high toxicity and carcinogenicity.^[2] Modern organic synthesis often favors milder and more selective reagents with better safety profiles. However, understanding the applications and protocols for sodium chromate is still relevant for historical context, in specific industrial applications where cost is a primary driver, and for a comprehensive knowledge of organic oxidation reactions.

Key Applications in Organic Synthesis

The primary application of sodium chromate decahydrate in organic synthesis is the oxidation of alcohols. The reaction outcomes are dependent on the substrate (primary or secondary

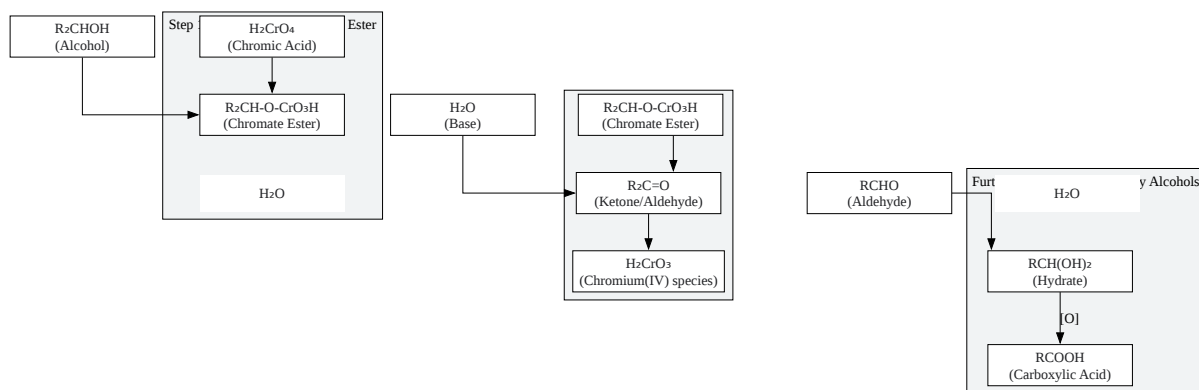
alcohol) and the reaction conditions.

- **Oxidation of Primary Alcohols to Carboxylic Acids:** Primary alcohols are readily oxidized by sodium chromate in acidic conditions to carboxylic acids.^{[3][4]} The reaction proceeds through an aldehyde intermediate which, in the aqueous acidic environment, is rapidly hydrated and further oxidized to the carboxylic acid.^{[5][6]}
- **Oxidation of Secondary Alcohols to Ketones:** Secondary alcohols are efficiently converted to ketones.^{[1][3]} The reaction typically stops at the ketone stage as further oxidation would require the cleavage of a carbon-carbon bond, which is not favored under these conditions.^[6]
- **Oxidation of Benzylic and Allylic Alcohols:** While primary alcohols are generally oxidized to carboxylic acids, primary benzylic and allylic alcohols can sometimes be selectively oxidized to the corresponding aldehydes with the Jones reagent, as these aldehydes are less prone to forming stable hydrates in the reaction medium.^{[4][5]}

Reaction Mechanism and Workflow

The oxidation of alcohols by chromic acid, generated from sodium chromate decahydrate, involves the formation of a chromate ester intermediate. This is followed by an elimination step to yield the carbonyl compound.

General Mechanism of Alcohol Oxidation

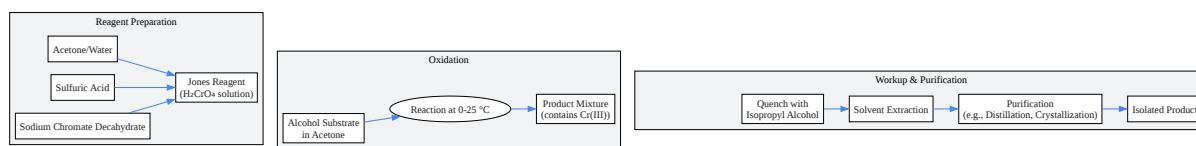


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Caption: General mechanism of alcohol oxidation by chromic acid.

Experimental Workflow

The general workflow for an oxidation reaction using sodium chromate decahydrate involves the preparation of the Jones reagent, the oxidation reaction itself, and a workup procedure to isolate the product and neutralize the chromium waste.



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Caption: General experimental workflow for Jones oxidation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the oxidation of various alcohols using chromium(VI) reagents. Note that specific data for sodium chromate decahydrate is limited in the literature; however, the data for Jones oxidation using other chromium(VI) precursors are representative.

Table 1: Oxidation of Primary Alcohols to Carboxylic Acids

Substrate (Primary Alcohol)	Oxidizing Agent System	Solvent	Temperature (°C)	Time (h)	Yield (%)
Benzyl alcohol	Na ₂ Cr ₂ O ₇ / H ₂ SO ₄	Water	Ambient	-	-
Generic RCH ₂ OH	CrO ₃ / H ₂ SO ₄	Acetone/Water	0 - 25	4	>90

Table 2: Oxidation of Secondary Alcohols to Ketones

Substrate (Secondary Alcohol)	Oxidizing Agent System	Solvent	Temperature (°C)	Time (h)	Yield (%)
Borneol	$\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O} / \text{H}_2\text{SO}_4$	Diethyl ether	0 - 25	0.5	High
1-Phenylethanol	Polymer-supported Na_2CrO_4	1,4-Dioxane	47	-	High
Generic R_2CHOH	$\text{CrO}_3 / \text{H}_2\text{SO}_4$	Acetone/Water	0 - 25	-	High

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone (Adapted from Jones Oxidation)

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation (Jones Reagent):

- Caution: This reagent is highly corrosive and carcinogenic. Handle with extreme care in a fume hood.
- In a flask, dissolve sodium chromate decahydrate ($\text{Na}_2\text{CrO}_4 \cdot 10\text{H}_2\text{O}$) in distilled water.
- Cool the solution in an ice bath.
- Slowly and carefully, add concentrated sulfuric acid to the cooled sodium chromate solution with stirring.
- The resulting orange-red solution is the Jones reagent.

2. Oxidation Reaction:

- Dissolve the secondary alcohol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the flask in an ice bath.
- Add the prepared Jones reagent dropwise to the alcohol solution. The temperature should be maintained below 25 °C.

- The color of the reaction mixture will change from orange-red to a greenish precipitate, indicating the reduction of Cr(VI) to Cr(III).
- After the addition is complete, allow the reaction to stir for a specified time (e.g., 30 minutes to a few hours) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup and Purification:

- Once the reaction is complete, quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the orange color disappears completely.
- Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation, crystallization, or column chromatography.

Protocol 2: General Procedure for the Oxidation of a Primary Alcohol to a Carboxylic Acid

The procedure is similar to Protocol 1, with the key difference being the stoichiometry of the oxidizing agent and potentially longer reaction times to ensure complete oxidation of the intermediate aldehyde.

1. Reagent Preparation:

- Prepare the Jones reagent as described in Protocol 1. A higher concentration or a larger molar excess of the reagent may be required compared to the oxidation of secondary alcohols.

2. Oxidation Reaction:

- Follow the procedure for the oxidation of a secondary alcohol, ensuring that a sufficient excess of the Jones reagent is used (typically 2.5-3 equivalents of Cr(VI) per mole of alcohol).
- The reaction may require a longer duration or gentle heating to drive the conversion of the intermediate aldehyde to the carboxylic acid. Monitor the reaction by TLC.

3. Workup and Purification:

- After quenching with isopropyl alcohol, the workup procedure may need to be modified to account for the acidic nature of the product.
- During the extraction, it may be necessary to adjust the pH of the aqueous layer to ensure the carboxylic acid is in its neutral form for efficient extraction into the organic phase. Alternatively, the carboxylic acid can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted.
- Purify the crude carboxylic acid by crystallization or another suitable method.

Safety Precautions

Extreme caution must be exercised when handling sodium chromate decahydrate and its solutions.

- **Toxicity and Carcinogenicity:** Hexavalent chromium compounds are highly toxic and are known human carcinogens. Inhalation, ingestion, and skin contact must be strictly avoided.
- **Personal Protective Equipment (PPE):** Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
- **Handling:** Avoid creating dust when handling the solid material.
- **Waste Disposal:** All chromium-containing waste must be collected and disposed of as hazardous waste according to institutional and local regulations. Do not pour chromium waste down the drain. The Cr(VI) in the waste should be reduced to the less toxic Cr(III) before disposal.
- **In case of contact:**
 - **Skin:** Immediately wash the affected area with soap and plenty of water.
 - **Eyes:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
 - **Inhalation:** Move the person to fresh air. Seek medical attention.

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Alternatives to Sodium Chromate

Given the significant health and environmental risks associated with hexavalent chromium reagents, several alternative oxidizing agents are now more commonly used in modern organic synthesis. These include:

- Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC): Milder chromium(VI) reagents that can often oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids. However, they still contain chromium and are toxic.
- Swern Oxidation and Dess-Martin Periodinane (DMP): Chromium-free oxidation methods that are highly effective and selective.
- TEMPO-catalyzed oxidations: Use a stable radical catalyst with a co-oxidant (like bleach) for a more environmentally friendly approach.
- Potassium Permanganate (KMnO_4): A strong oxidizing agent that can also convert primary alcohols to carboxylic acids, but can sometimes be less selective.

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- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Chromate Decahydrate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078661#use-of-sodium-chromate-decahydrate-in-organic-synthesis]

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